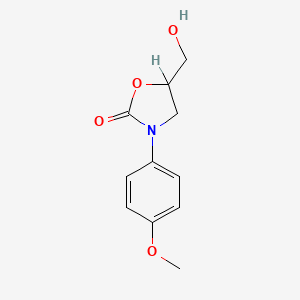
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone, a derivative of the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of an oxazolidinone ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.
Chemical Formula : C11H13N1O3
Molecular Weight : 209.23 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that oxazolidinones generally act as protein synthesis inhibitors by binding to the bacterial ribosome, specifically at the 50S subunit, thereby preventing peptide bond formation and inhibiting bacterial growth .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against multi-drug resistant strains of bacteria. Studies have shown that it functions effectively against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecium | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest that the compound may serve as a promising candidate for the development of new antibiotics .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural components in enhancing the biological activity of oxazolidinones. Modifications to the oxazolidinone core or substituents such as the methoxy group have been shown to significantly affect potency and selectivity against bacterial strains .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on a series of oxazolidinones, including this compound, demonstrated its effectiveness against resistant strains. The compound was tested in vitro against clinical isolates, showcasing its potential as a treatment option for infections caused by resistant bacteria . -
Pharmacokinetic Evaluation :
Another study evaluated the pharmacokinetic profile of this compound in animal models. It was found to exhibit favorable absorption characteristics and a half-life suitable for therapeutic use, indicating its potential for further development as a systemic antibiotic .
Propiedades
IUPAC Name |
5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-8(3-5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGOVOZPRMHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962778 |
Source


|
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42902-32-9 |
Source


|
| Record name | Cytoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













